2-Bromo-3'-methoxyacetophenone-13CD3 is a chemical compound with the molecular formula and a molecular weight of approximately 229.073 g/mol. It is a brominated derivative of methoxyacetophenone, which is often utilized as an intermediate in organic synthesis and pharmaceutical applications. The compound is recognized for its potential use in medicinal chemistry due to its structural properties, which may influence biological activity.
The compound can be synthesized through various methods, primarily involving the bromination of 3'-methoxyacetophenone. It is commercially available from suppliers such as Thermo Scientific and Sigma-Aldrich, which provide it in high purity (typically around 98%) for research and industrial applications .
2-Bromo-3'-methoxyacetophenone-13CD3 falls under the category of organic halides, specifically aryl halides, due to the presence of a bromine atom attached to an aromatic ring. It is also classified as a ketone because it contains a carbonyl group () adjacent to an aromatic system.
The synthesis of 2-Bromo-3'-methoxyacetophenone-13CD3 involves several key steps:
The general reaction can be summarized as follows:
The reaction conditions are mild, making this method suitable for large-scale production.
2-Bromo-3'-methoxyacetophenone can participate in various chemical reactions typical for aryl halides and ketones:
Common reagents used in these reactions include lithium aluminum hydride for reductions and sodium hydroxide or other bases for nucleophilic substitutions.
Further studies are needed to elucidate specific mechanisms of action and potential biological effects.
2-Bromo-3'-methoxyacetophenone has several applications in scientific research:
The molecular architecture of 2-Bromo-3'-methoxyacetophenone combines two functional domains critical in synthetic manipulation: 1) An electron-deficient aryl ring bearing a methoxy group at the meta position, and 2) a bromoacetyl sidechain exhibiting pronounced electrophilic character. The parent compound, 2-Bromo-3'-methoxyacetophenone (C₉H₉BrO₂, MW 229.07), crystallizes as a white to yellowish powder with a characteristic melting point of 60–62°C [1] [5] [6]. Its reactivity stems primarily from the α-haloketone moiety, where the carbonyl group polarizes the adjacent C-Br bond, creating an electrophilic center susceptible to nucleophilic displacement (SN₂ reactions) or participation in carbonyl-stabilized carbanion formation.
The methoxy substituent at the 3-position exerts moderate electron-donating effects (+M effect), influencing electron density distribution across the aromatic ring. This electronic modulation enhances solubility in polar organic solvents (chloroform, dichloromethane, methanol, ethyl acetate) [3] while slightly attenuating the electrophilicity of the carbonyl carbon compared to unsubstituted phenacyl bromides. The molecular conformation exhibits restricted rotation about the aryl-carbonyl bond, creating a planar arrangement that optimizes conjugation. This geometric feature is significant in solid-state packing and crystal lattice formation, as evidenced by the well-defined melting point [1] [7].
Table 1: Comparative Properties of Standard and Isotopically Labeled Compounds
Property | 2-Bromo-3'-methoxyacetophenone | 2-Bromo-3'-methoxyacetophenone-¹³CD₃ |
---|---|---|
CAS Registry Number | 5000-65-7 [1] [5] | 1329616-33-2 [2] [9] |
Molecular Formula | C₉H₉BrO₂ | C₈¹³CH₆D₃BrO₂ [4] [8] |
Molecular Weight | 229.07 g/mol [1] | 233.08 g/mol [4] [8] |
Melting Point | 60–62°C [1] [6] | Not reported (solid) [3] |
Key Functional Groups | Aryl bromide, Ketone, Methoxy | Identical with isotopic labeling at OCH₃ |
SMILES Notation | COc1cccc(c1)C(=O)CBr [5] | [2H]13C([2H])Oc1cccc(c1)C(=O)CBr [4] |
Incorporation of a ¹³CD₃ group at the methoxy position transforms this compound into a versatile tracer with four key advantages in pharmaceutical chemistry:
Metabolic Pathway Elucidation: The ¹³CD₃ label provides a spectroscopically distinct handle for tracking the fate of the methoxy group during in vivo metabolic studies. Deuterium kinetic isotope effects (KIEs) can deliberately slow oxidative demethylation mediated by cytochrome P450 enzymes, enabling detection of short-lived intermediates. The ¹³C nucleus offers a non-perturbative probe for nuclear magnetic resonance (NMR) tracking of carbon atom migration in degradation pathways [2] [9].
Quantitative Bioanalysis: This isotopologue serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying its unlabeled counterpart or metabolites. The 4 Da mass shift (229 → 233) creates clear chromatographic separation from the natural compound while maintaining identical retention times and ionization efficiencies. This application is critical in stabilizing and quantifying reactive metabolites like clopidogrel’s thiol derivative, where derivatization with this labeled alkylating agent enables accurate pharmacokinetic measurements in biological matrices [5] [6].
Mechanistic Probing: The deuterium atoms allow investigation of reaction mechanisms involving methoxy participation. Primary KIEs observed in reaction kinetics provide evidence for C-H bond cleavage in rate-determining steps. ¹³C NMR chemical shifts reveal electronic perturbations at the labeling site during molecular interactions [4] [8].
Regulatory Compliance: Use of this labeled compound supports method validation per ICH guidelines for Abbreviated New Drug Applications (ANDAs), providing data meeting strict FDA requirements for specificity, accuracy, and reproducibility in bioanalytical assays [9]. Its documented synthesis under GMP-equivalent conditions ensures traceability and quality for regulatory filings [2].
Table 2: Isotopic Contributions to Molecular Characterization
Analytical Technique | Effect of ¹³CD₃ Label | Application Example |
---|---|---|
Mass Spectrometry (MS) | +4 Da mass shift (vs. unlabeled) | Quantitative LC-MS using isotope dilution mass spectrometry (IDMS) [5] [9] |
Nuclear Magnetic Resonance (¹³C NMR) | Distinct signal at ~55 ppm (vs. ~56 ppm in unlabeled) | Tracking methoxy group stability in reaction intermediates [4] |
Infrared Spectroscopy (IR) | C-D stretch: 2050–2200 cm⁻¹ (vs. C-H: ~2850 cm⁻¹) | Confirming label incorporation and isotopic purity [3] |
The unlabeled parent compound (2-Bromo-3'-methoxyacetophenone) emerged as a synthetic intermediate in the mid-20th century, with its first reported synthesis likely involving Friedel-Crafts acylation of m-anisole with bromoacetyl bromide. Its utility expanded significantly with the recognition of phenacyl bromides as versatile alkylating agents for heteroatoms (S, N, O) and precursors to heterocyclic systems. The isotopic variant (¹³CD₃) entered research inventories circa 2010s to address emerging needs in drug metabolism studies and high-precision analytical chemistry [1] [9].
Synthetic Applications Include:
Table 3: Key Synthetic Pathways Employing This Compound
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Nucleophilic Displacement | Thiols, amines, phosphines | Thioethers, amino ketones, Wittig precursors |
Zinc-Mediated Reductive Coupling | Zn, THF, sonication | Deoxygenated dimer for material science |
Friedel-Crafts Cyclization | AlCl₃, CH₂Cl₂, 0°C | Flavone and chromone intermediates |
Stabilization of Thiol Metabolites | Clopidogrel AM, buffer pH 7.4 | LC-MS analysis of labile metabolites [5] [6] |
The commercial availability of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ from specialized suppliers (e.g., Clearsynth, TRC, LGC Standards) reflects its established role in pharmaceutical R&D. Supplied as neat solids at 25 mg increments (priced ~$120/25mg) [3] [4], it undergoes rigorous quality control for isotopic enrichment (typically >98% ¹³C and >99% D) and chemical purity to ensure experimental reproducibility in demanding applications like clinical tracer studies and regulatory method validation [2] [4] [9].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: